4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is a heterocyclic compound that incorporates a piperidine ring and a 1,3,4-oxadiazole moiety. This compound is notable for its potential pharmacological activities, particularly in the fields of antimicrobial and anticancer research. The compound's IUPAC name reflects its complex structure, which includes a fluorophenyl group attached to the oxadiazole ring.
The compound can be sourced from various chemical suppliers and is often used in research settings for its unique properties. BenchChem and PubChem are among the databases that provide detailed information about this compound, including its synthesis and applications in scientific research .
4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. It falls into categories relevant to medicinal chemistry, particularly as a potential therapeutic agent.
The synthesis of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves several key steps:
The reactions often require specific conditions such as temperature control and careful monitoring of reaction times. Common solvents used include ethanol or methanol, while catalysts like triethylamine may be employed to facilitate reactions .
The molecular formula for 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine is . The structure features:
The compound can participate in various chemical reactions:
Each reaction type requires specific conditions regarding temperature, solvent choice, and catalyst presence to optimize yields and selectivity.
The pharmacological action of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine primarily involves its interaction with biological targets such as enzymes and receptors. Research indicates that it may inhibit glycogen synthase kinase 3 beta, which is involved in numerous cellular processes including metabolism and cell proliferation .
Further studies are necessary to elucidate the full mechanism of action and identify additional targets within biological systems.
The compound exhibits characteristics typical of heterocyclic compounds with potential crystalline forms. Specific melting points and solubility data are essential for practical applications but require experimental determination.
The chemical stability of 4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine under various conditions (e.g., temperature fluctuations and exposure to light) should be evaluated for safe handling and application in research settings.
This compound has garnered interest in several scientific domains due to its potential applications:
Research continues into its efficacy against various pathogens and cancer cell lines, highlighting its relevance in drug development .
The synthesis of 4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine and its derivatives follows meticulously optimized multistep routes that prioritize regioselectivity and yield maximization. A predominant three-step strategy is employed:
Alternative routes employ resin-bound synthesis for combinatorial libraries, where Wang resin immobilizes the piperidine precursor, enabling efficient solid-phase cyclization and cleavage . Recent optimizations have reduced reaction times from 48h to 12h while maintaining yields >80%, as validated by HPLC and NMR spectroscopy [1] .
Table 1: Key Synthetic Routes and Yields
Step | Reagents/Conditions | Yield (%) | Purity (HPLC, %) |
---|---|---|---|
Hydrazide Formation | NH₂NH₂·H₂O, EtOH, reflux | 92 | >95 |
Oxadiazole Cyclization | POCl₃, 110°C, 12h | 85 | 98 |
N-Acylation | EDC/HOBt, DCM, rt | 78 | 97 |
The 4-fluorophenyl group is a strategic design element that profoundly influences the compound’s physicochemical and target-binding properties. Key fluorine-mediated enhancements include:
In antimicrobial studies, fluorinated derivatives exhibit 8-fold lower MIC values against S. aureus (8 μg/mL) compared to non-fluorinated analogs (64 μg/mL), attributed to improved membrane penetration and target engagement [2].
Table 2: Impact of Fluorine on Bioactivity and Physicochemical Properties
Property | 4-Fluorophenyl Derivative | Non-Fluorinated Analog |
---|---|---|
LogP | 2.65 | 3.20 |
MIC vs. S. aureus | 8 μg/mL | 64 μg/mL |
CYP2D6 IC₅₀ | >20 μM | 8 μM |
BBB Permeability (PAMPA) | High | Moderate |
Structural diversification of the piperidine nitrogen and oxadiazole C2 position enables fine-tuning of target selectivity across therapeutic contexts:
Thiazole Incorporation: 3-{4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide (Hit2Lead SC-41418566) exhibits anticonvulsant activity via GABAergic modulation. The thiazole ring’s thioether group coordinates with Mn²⁺ ions in glutamate decarboxylase, as evidenced by QSAR modeling [4].
Oxadiazole C5 Substituent Variation:
Heterocyclic Replacements: Swapping phenyl with pyridyl enhances water solubility (LogS = -3.2 vs. -4.8) but diminishes AC1 inhibition due to reduced π-stacking with hydrophobic pockets .
Hybrid Pharmacophores:Conjugating the core scaffold to coumarin (e.g., Vulcanchem VC5632837) via a carbonyl linker yields dual-acting inhibitors. The hybrid binds acetylcholinesterase’s catalytic anionic site (coumarin) and peripheral anionic site (oxadiazole), achieving 87.3% inhibition at 25 μM—comparable to donepezil [5].
These modifications demonstrate how strategic alterations align physicochemical properties with therapeutic objectives—whether targeting CNS disorders (optimized LogP) or peripheral infections (enhanced solubility).
Table 3: Key Derivatives and Their Biological Profiles
Derivative (Example) | Modification Site | Biological Activity | Target/Mechanism |
---|---|---|---|
2-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide [2] | Piperidine N | AC1 inhibition (IC₅₀ = 3.4 μM) | Ca²⁺/calmodulin-dependent cAMP reduction |
3-{4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-N-1,3-thiazol-2-ylpropanamide [4] | Piperidine N | Anticonvulsant (MES model) | GABA_A receptor modulation |
1-(3-{4-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione [7] | Piperidine N | Antiviral (HCV protease inhibition) | NS3/4A protease inhibition |
3-(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-2H-chromen-2-one [5] | Oxadiazole C2 | Acetylcholinesterase inhibition (87.3% at 25 μM) | Dual CAS/PAS binding |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: